molecular formula C14H16N4O3 B10989923 N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B10989923
M. Wt: 288.30 g/mol
InChI Key: BMSJFLQGUZAEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide, a compound belonging to the indazole family, has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indazole moiety, which is known for its diverse pharmacological properties. The key structural components include:

  • Indazole Ring : Contributes to its biological activity.
  • Pyrrolidinecarboxamide Group : Implicated in various interactions with biological targets.
  • Hydroxyethyl Group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • TK-10 (renal cancer)
    • HT-29 (colon cancer)

In vitro assays revealed that the compound induces apoptosis in cancer cells, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Cell LineIC50 (µM)Mechanism of Action
TK-1015Apoptosis induction
HT-2912Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vivo studies using animal models of inflammation demonstrated a significant reduction in inflammatory markers, such as TNF-alpha and IL-6.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • TNF Signaling Modulation : The compound acts as a modulator of TNF signaling pathways, which are crucial in inflammatory responses and cancer progression .
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Antineoplastic Activity : A study published in Science.gov evaluated a series of indazole derivatives, including our compound, demonstrating moderate to high antineoplastic activity against specific cancer lines .
  • Inflammation Model Study : An animal model study highlighted the anti-inflammatory effects, showing a reduction in paw edema and associated cytokine levels upon administration of the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indazole moieties, similar to N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide, exhibit significant anticancer activity. For instance, derivatives of indazole have shown promising results against various cancer cell lines, including those of breast and colorectal cancers. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways .

Antimicrobial Effects

Studies have demonstrated that indazole derivatives can possess antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains and fungi, showing potential as a novel antimicrobial agent. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential enzymes .

Neuroprotective Effects

Recent investigations suggest that compounds with similar structures may provide neuroprotective benefits by modulating nitric oxide synthase activity. This modulation can lead to reduced oxidative stress and inflammation in neuronal tissues, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of various indazole derivatives found that this compound exhibited significant cytotoxicity against human colorectal cancer cells (HT-29). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V positivity in treated cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several indazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment .

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H16N4O3/c19-6-5-15-14(21)9-7-12(20)18(8-9)13-10-3-1-2-4-11(10)16-17-13/h1-4,9,19H,5-8H2,(H,15,21)(H,16,17)

InChI Key

BMSJFLQGUZAEGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.